6-Bromo-3-chloro-4-methoxy (1H)indazole is a synthetic compound classified under the indazole derivatives, which are heterocyclic compounds containing a five-membered ring structure with two nitrogen atoms. This particular compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
6-Bromo-3-chloro-4-methoxy (1H)indazole falls within the category of halogenated indazoles, which are recognized for their diverse biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential for biological interactions, making it a subject of interest in pharmaceutical research .
The synthesis of 6-Bromo-3-chloro-4-methoxy (1H)indazole typically involves several steps:
A common synthetic route may involve:
The molecular formula of 6-Bromo-3-chloro-4-methoxy (1H)indazole is , with a molecular weight of approximately 261.50 g/mol. The structure features:
Key structural data includes:
This structural configuration contributes to its unique chemical properties and reactivity profiles .
6-Bromo-3-chloro-4-methoxy (1H)indazole can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions allow for the synthesis of a variety of functionalized indazole derivatives that can be further explored for biological activity .
The mechanism of action for 6-Bromo-3-chloro-4-methoxy (1H)indazole primarily involves its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.
The compound has been shown to inhibit proangiogenic cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor, which are crucial in cancer progression and inflammation. By reducing the viability of cancer cells and modulating angiogenesis, it demonstrates potential therapeutic effects against various malignancies .
The physical properties of 6-Bromo-3-chloro-4-methoxy (1H)indazole include:
Chemical properties include:
Relevant analyses indicate that these properties make it suitable for further functionalization and application in drug development .
6-Bromo-3-chloro-4-methoxy (1H)indazole has several scientific applications:
Indazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a bicyclic structure comprising a fused benzene ring and pyrazole ring. This heterocyclic system exhibits distinct tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically predominant in solid, liquid, and gaseous phases due to its benzenoid stability [2] [4]. The structural versatility of the indazole nucleus enables extensive functionalization at various positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Among these derivatives, halogenated and methoxylated indazoles have emerged as particularly valuable pharmacophores due to their enhanced biological activity profiles and improved drug-like properties. The incorporation of halogen atoms (bromine, chlorine, iodine) and methoxy groups significantly influences electronic distribution, lipophilicity, and molecular recognition properties, making these derivatives indispensable in rational drug design [5].
The strategic introduction of halogen atoms at specific positions of the indazole nucleus profoundly impacts biological activity through multiple mechanisms. Halogens serve as isosteric replacements for hydrogen atoms while offering distinct electronic and steric properties. Bromine and chlorine atoms, with their significant van der Waals radii (1.85Å and 1.75Å, respectively), effectively fill hydrophobic pockets in target proteins, enhancing binding affinity through hydrophobic interactions and halogen bonding [5]. The electron-withdrawing nature of these halogens also modulates the electron density of the aromatic system, influencing π-π stacking interactions and the acidity/basicity of adjacent functional groups. For example, in nitric oxide synthase (NOS) inhibitors, the presence of electron-withdrawing substituents at the C3, C6, and C7 positions significantly enhances inhibitory potency against specific isoforms [5].
Methoxylation introduces complementary effects to halogenation. The methoxy group (-OCH₃) acts as both a hydrogen bond acceptor and a moderate electron-donating group through resonance effects. This dual character allows methoxylated indazoles to participate in specific molecular interactions with biological targets while modulating the compound's overall electronic distribution and metabolic stability . Positional isomerism of methoxy substitution dramatically influences biological activity, as evidenced by the superior activity of 7-methoxy-1H-indazole (7-MI) compared to other alkoxy-substituted derivatives against NOS isoforms [5]. The combination of halogen and methoxy substituents at strategic positions creates synergistic effects that enhance target selectivity and optimize ADMET properties. For instance, in 6-Bromo-3-chloro-4-methoxy-1H-indazole, the bromine at C6 provides substantial hydrophobic bulk, chlorine at C3 offers electronic modulation, and the methoxy group at C4 contributes both steric and electronic effects, creating a multifunctional pharmacophore with diverse interaction capabilities .
Table 1: Influence of Substituent Position and Identity on Indazole Properties
Substituent Position | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|
C3-Halogen (Cl, Br) | Strong σ-withdrawal | Moderate bulk | Enhanced enzyme inhibition (e.g., NOS) |
C4-Methoxy | Resonance donation | Moderate bulk | Improved solubility and H-bond acceptance |
C6-Halogen (Br, Cl) | Moderate σ-withdrawal | Significant bulk | Increased hydrophobic interactions and binding affinity |
C7-Nitro/Methoxy | Strong σ-withdrawal / Resonance donation | Minimal | Dramatic activity modulation against NOS isoforms |
The journey of indazole derivatives in medicinal chemistry spans several decades, evolving from simple anti-inflammatory agents to sophisticated targeted therapies. The historical progression began with first-generation indazole drugs such as bendazac (non-steroidal anti-inflammatory drug, NSAID) and benzydamine, which featured minimal substitution patterns [4]. These early compounds demonstrated the intrinsic pharmacological potential of the indazole core but lacked target specificity. The discovery that 7-nitroindazole (7-NI) and 3-bromo-7-nitro-1H-indazole (NIBr) acted as potent neuronal nitric oxide synthase (NOS-I) inhibitors marked a significant advancement, highlighting the importance of strategic halogenation and nitration for biological activity [5]. This breakthrough catalyzed extensive structure-activity relationship (SAR) studies throughout the 1990s and early 2000s, establishing fundamental principles for indazole-based drug design.
The development of tyrosine kinase inhibitors containing the indazole nucleus represented a paradigm shift in targeted cancer therapy. Pazopanib (Votrient®), approved by the FDA in 2009 for renal cell carcinoma, features a 1H-indazole-3-amine core with strategically positioned halogen and methyl substituents [2] [4]. This was followed by axitinib, another kinase inhibitor incorporating the indazole pharmacophore. The contemporary era has witnessed the emergence of poly(ADP-ribose) polymerase (PARP) inhibitors such as niraparib, which contains a fluorinated indazole core and is approved for ovarian cancer treatment [2] [4]. The evolution continues with investigational agents in clinical development, including brilanestrant (selective estrogen receptor degrader) and nemiralisib (PI3Kδ inhibitor), both featuring sophisticated substitution patterns with halogens and other functional groups at C3, C4, and C6 positions [2]. This historical trajectory demonstrates a clear trend toward increasingly complex substitution patterns, with multi-halogenated methoxylated derivatives representing the current frontier in indazole-based drug discovery.
Table 2: Evolution of Key Indazole-Based Pharmacophores in Medicinal Chemistry
Generation | Representative Compounds | Key Structural Features | Therapeutic Application |
---|---|---|---|
First (1970s-1990s) | Bendazac, Benzydamine | Minimal substitution, no halogens | Anti-inflammatory, Analgesic |
Second (1990s-2000s) | 7-Nitroindazole, Granisetron | C7-NO₂, C3-substitution | NOS inhibition, Antiemetic |
Third (2000s-2010s) | Pazopanib, Axitinib, Niraparib | C3-Halogen/amine, C4/C6-substitution | Tyrosine kinase inhibition, PARP inhibition |
Fourth (2010s-Present) | Brilanestrant, Nemiralisib, 6-Bromo-3-chloro-4-methoxy-1H-indazole | Multi-halogenated, methoxylated C3/C4/C6 | Targeted cancer therapy, Kinase modulation |
Despite significant advances in indazole chemistry and pharmacology, several critical research gaps persist regarding C3/C6-substituted derivatives such as 6-Bromo-3-chloro-4-methoxy-1H-indazole. A primary limitation concerns the regioselective synthesis of polysubstituted indazoles. Current synthetic methodologies often produce mixtures of N1 and N2 alkylated isomers, with N1 isomers typically predominating due to thermodynamic stability [3]. While recent advances in transition metal-catalyzed approaches, such as rhodium(III)-catalyzed C-H bond addition, have improved regiocontrol for N-aryl-2H-indazoles, these methods exhibit limitations with aliphatic aldehydes and demonstrate variable yields (45-81% for model substrates) [8]. The development of universally applicable methods for achieving high regioselectivity in C3/C6-halogenated, C4-methoxylated indazoles remains an unmet need.
The structure-activity relationships (SAR) of C3/C6 dihalogenated indazoles with additional methoxy substituents are insufficiently mapped. While individual substitutions at C3 (halogen) and C6 (halogen) are reasonably well-characterized, the synergistic effects of concurrent C3 halogenation, C4 methoxylation, and C6 halogenation remain poorly understood [5] . This gap is particularly evident in the context of non-cancer molecular targets, as most research has focused on kinase inhibition and DNA repair mechanisms. Exploration of these compounds against other target families, including G-protein-coupled receptors (GPCRs), ion channels, and various enzymatic systems, represents a significant opportunity for expanding the therapeutic applications of C3/C6-substituted indazoles.
Another critical research gap involves the metabolic fate and pharmacokinetic optimization of polysubstituted indazoles. While halogenation generally enhances metabolic stability by blocking sites of oxidative metabolism, the introduction of methoxy groups may create new metabolic vulnerabilities through O-demethylation pathways . Systematic studies comparing the metabolic stability, membrane permeability, and oral bioavailability of structurally similar indazoles varying only in halogen position (C3 vs. C6) or methoxy substitution (C4 vs. C5 vs. C7) are notably lacking. Addressing these knowledge gaps would facilitate the rational design of next-generation indazole derivatives with optimized pharmaceutical properties. The current absence of comprehensive physicochemical databases for halogenated methoxylated indazoles hinders computational modeling efforts and predictive SAR development, representing another significant research opportunity in this chemical space.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1